Post-Reductive-Desorption Structural Retention: C18 vs C16, C12, and C10 SAMs on Gold
After 30 CV cycles (−0.2 to −1.35 V vs SCE, 50 mV/s, 100 mM NaOH), C18 and C16 SAMs retained densely packed, well-ordered structures with only small phase-angle decreases in EIS and nearly unchanged CH vibrational modes in SFG spectra. In contrast, ~90% of C10 and C12 monolayers were removed under identical conditions, as evidenced by diminished electrochemical waves and SFG peak loss. EIS, SFG, and CV data collectively demonstrate that dissolved alkanethiolates of C16 and C18 remain in the double-layer region and do not form micellar aggregates, while short-chain thiolates irreversibly diffuse into bulk solution [1]. This finding directly overturns the previously accepted notion that long-chain SAMs desorb and form micelles identically to short-chain SAMs.
| Evidence Dimension | Monolayer loss after 30 CV reductive desorption cycles |
|---|---|
| Target Compound Data | C18SH SAM: ~70% monolayer removed; retains densely packed, ordered structure (unchanged SFG CH modes, small EIS phase-angle decrease) [1] |
| Comparator Or Baseline | C10SH SAM: ~90% removed; C12SH SAM: ~90% removed; electrochemical waves and SFG peaks largely disappear [1] |
| Quantified Difference | ~20 percentage-point advantage in monolayer retention vs C10/C12, plus qualitative retention of crystalline order for C18 vs complete structural collapse for C10/C12 |
| Conditions | Evaporated polycrystalline Au electrodes; 1 mg/mL alkanethiol in absolute ethanol, ≥72 h deposition; 100 mM NaOH electrolyte; CV 50 mV/s, −0.2 to −1.35 V vs SCE; combined EIS, SFG, and CV characterization |
Why This Matters
For applications involving repeated electrochemical cycling (biosensors, corrosion monitors, electrodeposition templates), C18SH provides structural persistence that C10 and C12 cannot match, directly reducing device failure rates.
- [1] Cai, X.; Baldelli, S. Surface Barrier Properties of Self-Assembled Monolayers as Deduced by Sum Frequency Generation Spectroscopy and Electrochemistry. J. Phys. Chem. C 2011, 115, 19178–19189. View Source
